Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
Overview
Description
Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring, making it a phenyl-substituted oxazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-phenyl-4-oxo-4,5-dihydro-1,3-oxazol-5-ylmethanol with a suitable reagent, such as thionyl chloride, to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of oxazole derivatives with biological targets. It can serve as a probe to investigate the biological activity of oxazole-based compounds.
Medicine: In the field of medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may make it suitable for applications in polymer chemistry, coatings, and other industrial processes.
Mechanism of Action
The mechanism by which Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl (R)-(-)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
Methyl 2-phenyl-4-oxazolecarboxylate: A structurally similar compound without the dihydro modification.
Methyl 2-phenyl-4-oxazolidinone-3-carboxylate: Another oxazole derivative with a different ring structure.
Uniqueness: Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is unique due to its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPGDAXTDJUMAS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454273 | |
Record name | Methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-83-0 | |
Record name | Methyl (4S)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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